![molecular formula C23H21N5O4 B2513377 (2E)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide CAS No. 946227-47-0](/img/structure/B2513377.png)
(2E)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide , belonging to the pyrazolo[3,4-d]pyrimidine class, exhibits significant biological activity, particularly in anticancer and antimicrobial applications. This article reviews the compound's biological properties based on recent research findings.
Pyrazolo[3,4-d]pyrimidine derivatives are known for their ability to inhibit various kinases associated with cancer progression. The compound has shown promising results in inhibiting tyrosine kinases such as c-Src and Bcr-Abl, which are crucial in several cancer types. This inhibition is linked to the compound's structural features that enhance its binding affinity to these targets.
In Vitro Studies
In vitro assays have been conducted on various cancer cell lines to evaluate the compound's cytotoxicity. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer).
- MTT Assay Results : The compound demonstrated an IC50 value of 1.74 µM against MCF-7 cells, indicating potent anti-proliferative activity compared to doxorubicin as a positive control .
Case Studies
A notable study involved the administration of pyrazolo[3,4-d]pyrimidine derivatives in mouse models. The lead compound exhibited a tumor volume reduction exceeding 50% in neuroblastoma xenografts, highlighting its potential as an effective anticancer agent .
In Vitro Evaluation
The compound's antimicrobial properties have been assessed against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives:
- Active Derivatives : Some derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Implications
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains of bacteria.
Pharmacokinetic Properties
Despite the promising biological activities, pyrazolo[3,4-d]pyrimidines often face challenges related to solubility and bioavailability. Recent advancements have focused on improving these properties through novel formulations such as albumin nanoparticles and liposomes:
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is usually achieved through cyclization reactions involving appropriate nitrogen-containing heterocycles.
- Introduction of Functional Groups : The dimethoxyphenyl and methylphenyl substituents are introduced via electrophilic aromatic substitution or similar methods.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The mechanism typically involves:
- Inhibition of COX Enzymes : Studies have shown that derivatives can effectively inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2). For instance, certain derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs such as celecoxib.
Anticancer Properties
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its anticancer potential. Research has highlighted several mechanisms through which this compound may exert its effects:
- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in cancer cell lines.
- Apoptosis Induction : They may promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Tumor Growth : In vivo studies have indicated that these compounds can significantly reduce tumor size in various cancer models.
Case Studies
- Study on COX Inhibition : A study evaluated the anti-inflammatory effects of various pyrazolo[3,4-d]pyrimidine derivatives against COX enzymes. The results indicated that some derivatives showed potent inhibition with IC50 values as low as 0.04 μmol, suggesting substantial therapeutic potential for inflammatory conditions.
- Anticancer Activity Assessment : Another study focused on the cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives against breast cancer cell lines. The findings revealed that specific compounds led to significant reductions in cell viability and induced apoptosis via mitochondrial pathways.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-15-4-8-17(9-5-15)28-22-18(13-25-28)23(30)27(14-24-22)26-21(29)11-7-16-6-10-19(31-2)20(12-16)32-3/h4-14H,1-3H3,(H,26,29)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWBFRJTHLOCY-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C=CC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)/C=C/C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.